3,8-Dimethylpyrazino[2,3-f]quinoxaline
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Overview
Description
3,8-Dimethylpyrazino[2,3-f]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylpyrazino[2,3-f]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 3,8-dimethyl-1,2-diaminobenzene with glyoxal under acidic conditions. This reaction proceeds through the formation of intermediate imines, which then cyclize to form the quinoxaline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethylpyrazino[2,3-f]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of quinoxaline dioxides.
Reduction: Formation of dihydroquinoxalines.
Substitution: Halogenated derivatives of the parent compound.
Scientific Research Applications
3,8-Dimethylpyrazino[2,3-f]quinoxaline has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for drug development.
Industry: Utilized in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3,8-Dimethylpyrazino[2,3-f]quinoxaline involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile
- Quinolin-8-amines
- 1,4,5,8,9,12-Hexaazatriphenylene (HAT)
Uniqueness: 3,8-Dimethylpyrazino[2,3-f]quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a scaffold for drug design .
Properties
CAS No. |
95260-59-6 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3,8-dimethylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C12H10N4/c1-7-5-13-11-9(15-7)3-4-10-12(11)14-6-8(2)16-10/h3-6H,1-2H3 |
InChI Key |
QBYLMHUIGVYTLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C=CC3=NC(=CN=C32)C |
Origin of Product |
United States |
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